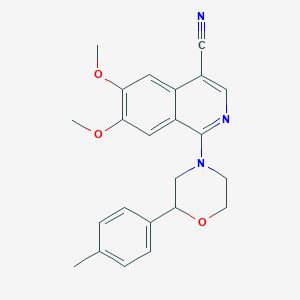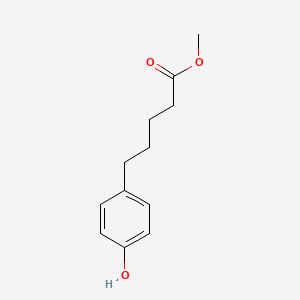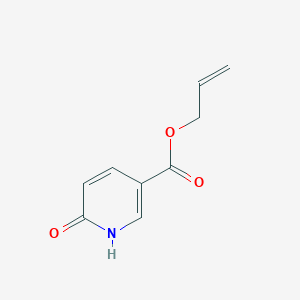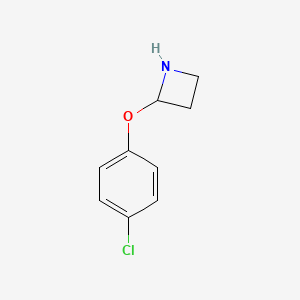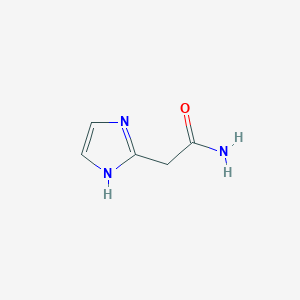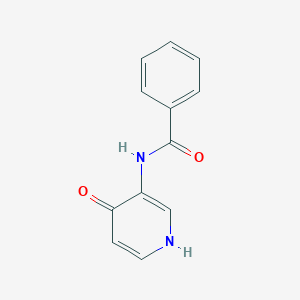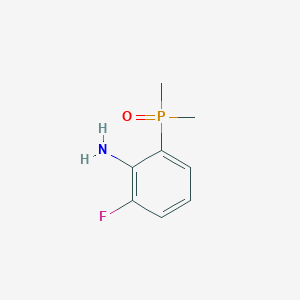
2-(Dimethylphosphoryl)-6-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of dimethylphosphinylmethylamine with appropriate aromatic compounds under controlled conditions . The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., SnCl4) or Brønsted acids (e.g., CF3COOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(Dimethylphosphinyl)-6-fluorobenzenamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as imine hydrophosphonylation and Kabachnik-Fields reaction, followed by purification techniques like recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Dimethylphosphinyl)-6-fluorobenzenamine include:
2-(Dimethylphosphinyl)benzenamine: Lacks the fluorine atom, which may affect its reactivity and stability.
6-Fluorobenzenamine: Lacks the phosphinyl group, resulting in different chemical properties and applications.
Uniqueness
The presence of both the dimethylphosphinyl group and the fluorine atom in 2-(Dimethylphosphinyl)-6-fluorobenzenamine makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H11FNOP |
|---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
2-dimethylphosphoryl-6-fluoroaniline |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
UPYYUONHFRSMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC=CC(=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


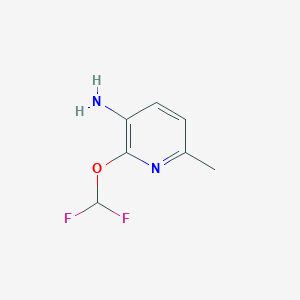
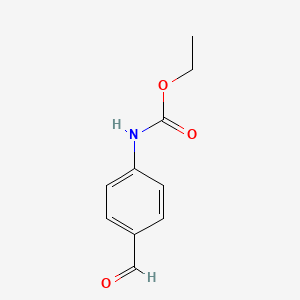
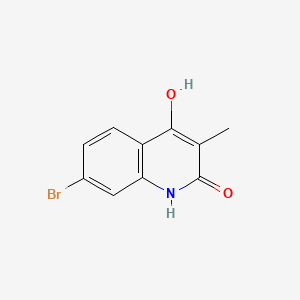
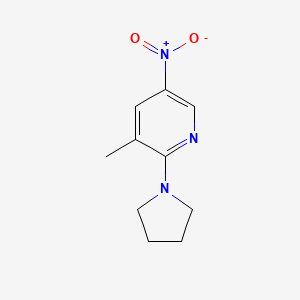
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
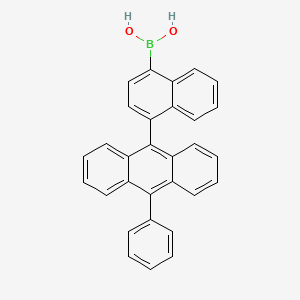
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
